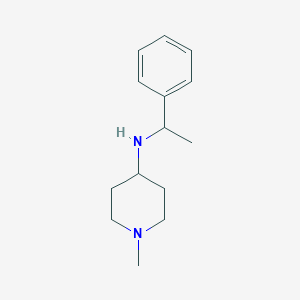
(1-Methyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine
描述
1-(Methyl-piperidin-4-yl)-1-(phenyl-ethyl)-amine, commonly referred to as Mephedrone, is a synthetic stimulant drug of the amphetamine family. It is synthesized from various chemicals and is structurally similar to the cathinone class of drugs. Mephedrone is known to have stimulant, sympathomimetic, and entactogenic effects. It is also used recreationally for its euphoric effects. In recent years, it has become increasingly popular due to its availability and relatively low cost.
科学研究应用
Mephedrone has been studied extensively in recent years due to its potential use in a variety of scientific applications. For example, it has been used in the study of the effects of stimulants on the central nervous system, as well as in the study of the effects of psychostimulants on behavior. Additionally, it has been studied for its potential use in the treatment of addiction and depression.
作用机制
Target of Action
This compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacokinetics
The compound has a molecular weight of 218.34 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
It is known that piperidine derivatives have been involved in various pharmacological applications .
实验室实验的优点和局限性
Mephedrone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily studied and compared to other stimulants. Additionally, it is relatively inexpensive compared to other stimulants. However, there are some potential limitations to its use in laboratory experiments. For example, it is not approved for human use, so it is not possible to study its effects on humans. Additionally, its effects can vary depending on the individual, so it can be difficult to draw general conclusions from its use in laboratory experiments.
未来方向
There are a number of potential future directions for research on Mephedrone. For example, further research could be conducted into its mechanism of action, as well as its potential therapeutic uses. Additionally, further research could be conducted into its effects on the body, as well as its potential for abuse. Additionally, further research could be conducted into its potential for use in laboratory experiments, as well as its potential for use in the treatment of addiction and depression. Finally, further research could be conducted into its potential for use in the treatment of other medical conditions.
属性
IUPAC Name |
1-methyl-N-(1-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLJYZIIGQDRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)